molecular formula C11H12O3 B6320386 3-(2,5-Dimethoxy-phenyl)-prop-2-yn-1-ol, 97% CAS No. 850079-43-5

3-(2,5-Dimethoxy-phenyl)-prop-2-yn-1-ol, 97%

Cat. No. B6320386
CAS RN: 850079-43-5
M. Wt: 192.21 g/mol
InChI Key: CJHFYEJQEHGHEY-UHFFFAOYSA-N
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Description

The compound “3-(2,5-Dimethoxyphenyl)propionic acid” is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups . It has a role as a plant metabolite .


Synthesis Analysis

While specific synthesis methods for “3-(2,5-Dimethoxy-phenyl)-prop-2-yn-1-ol, 97%” were not found, a related compound “3-(2,5-Dimethoxyphenyl)propionic acid” can be synthesized from 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide .


Molecular Structure Analysis

The molecular formula for “3-(2,5-Dimethoxyphenyl)propionic acid” is C11H14O4 . It has a molecular weight of 210.23 .

Mechanism of Action

Target of Action

The primary targets of 3-(2,5-Dimethoxy-phenyl)-prop-2-yn-1-ol are currently unknown. This compound shares structural similarities with other dimethoxyphenyl compounds, which have been found to interact with various targets in the body . .

Mode of Action

Based on its structural similarity to other dimethoxyphenyl compounds, it may interact with its targets in a similar manner

Biochemical Pathways

Some related compounds have been found to affect various biochemical pathways , but without specific studies on this compound, it’s difficult to definitively identify the affected pathways and their downstream effects.

Pharmacokinetics

Some related compounds have been found to have specific pharmacokinetic properties , but without specific studies on this compound, it’s difficult to definitively outline its ADME properties and their impact on bioavailability.

Result of Action

Some related compounds have been found to have specific effects at the molecular and cellular level , but without specific studies on this compound, it’s difficult to definitively describe its effects.

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h5-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHFYEJQEHGHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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